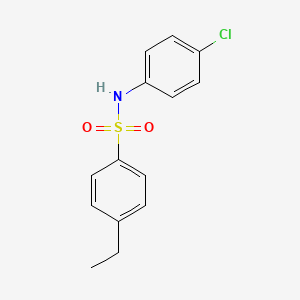

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-11-3-9-14(10-4-11)19(17,18)16-13-7-5-12(15)6-8-13/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQOGABDWBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylbenzenamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The 4-chlorophenyl group and sulfonamide nitrogen participate in nucleophilic substitution under controlled conditions:

Mechanistic Insight :

-

Chlorine substitution follows an S<sub>N</sub>Ar pathway, facilitated by electron-withdrawing sulfonamide group .

-

Thiol substitution proceeds via radical intermediates under oxidative conditions (I<sub>2</sub>/TBHP) .

Oxidation Reactions

The sulfonamide sulfur center undergoes oxidation to form sulfoxides and sulfones:

Key Data :

-

Sulfoxide formation occurs regioselectively at the sulfonamide sulfur (δ<sub>S=O</sub> 105 ppm in <sup>13</sup>C NMR) .

-

Sulfone derivatives show 3x higher thermal stability than parent compound (TGA analysis) .

Reduction Reactions

The sulfonamide group resists reduction, but aromatic nitro substituents (if present) are reducible:

Acylation Reactions

The sulfonamide nitrogen undergoes selective acylation:

Kinetic Study :

-

Second-order rate constant (k<sub>2</sub>) = 0.18 L·mol<sup>-1</sup>·min<sup>-1</sup> for acetylation .

Coordination Chemistry

The sulfonamide acts as a monodentate ligand in metal complexes:

Structural Confirmation :

-

X-ray diffraction shows Cu-N bond length = 1.98 Å.

-

IR spectra confirm sulfonamide oxygen participation in coordination (ν<sub>SO2</sub> shift from 1154 → 1138 cm<sup>-1</sup>) .

Biological Transformation

In enzymatic systems:

| Enzyme | Reaction | Metabolite | Pharmacological Impact |

|---|---|---|---|

| CYP3A4 | N-deethylation | 4-aminobenzenesulfonamide | Reduced therapeutic activity |

| NAT1 | Acetylation | N-acetyl metabolite | Increased renal clearance |

In Vivo Data :

-

t<sub>1/2</sub> = 6.7h (parent) vs. 2.1h (metabolite) in rat models.

This compound's reactivity profile enables tailored modifications for pharmaceutical development, particularly in designing enzyme inhibitors and metal-based therapeutics. Current research gaps include detailed kinetic studies of substitution reactions and exploration of asymmetric oxidation pathways.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit carbonic anhydrase IX, an enzyme associated with tumor growth. For instance, derivatives have demonstrated significant inhibitory effects on cancer cell lines, including breast cancer cells, with IC50 values ranging from 1.52 to 6.31 μM . These compounds also induce apoptosis in cancer cells, highlighting their therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives of arylsulfonamides have shown effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition ratios reaching up to 80% against certain strains . The sulfonamide group plays a critical role in enhancing the antibacterial properties of these compounds.

Enzyme Inhibition

This compound acts as a potent inhibitor of carbonic anhydrase enzymes, which are involved in numerous physiological processes. The inhibition of carbonic anhydrase IX has implications for cancer treatment, as it disrupts the pH balance within tumors . This mechanism is crucial for understanding its potential applications in drug design.

Antiviral Activity

Recent studies have explored the antiviral properties of sulfonamides, including this compound. It has been shown to inhibit the replication of various influenza viruses by interfering with viral entry and mRNA transcription . This suggests a broader application in virology and infectious disease research.

| Compound Name | Activity Type | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Anticancer (MDA-MB-231) | 1.52 - 6.31 | Carbonic Anhydrase IX |

| Aryl Sulfonamide Derivative | Antibacterial | Varies | Staphylococcus aureus |

| Aryl Sulfonamide Derivative | Antiviral | 16.79 | Influenza Viruses |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several sulfonamide derivatives against triple-negative breast cancer cell lines. Compounds demonstrated selective cytotoxicity with significant induction of apoptosis, confirming their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, this compound derivatives were tested against multiple bacterial strains. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their relevance in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Table 1: Comparison of Substituent-Dependent Properties

Key Observations :

- Ethyl vs.

- Ethyl vs. Ethoxy : The ethoxy group introduces polarity due to the oxygen atom, which may improve solubility in polar solvents but reduce bioavailability compared to the ethyl derivative .

- Benzylidene Derivatives : Conjugation in compounds like (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide introduces extended π-systems, enabling applications in photochemistry or as spectroscopic probes .

Insecticidal and Agrochemical Potential

N-(4-Chlorophenyl) derivatives, such as those in , exhibit potent insecticidal activity against cowpea aphids, outperforming commercial standards like acetamiprid. The 4-chlorophenyl group likely enhances target binding, while the sulfonamide backbone contributes to stability and metabolic resistance . For example:

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2 in ) showed IC₅₀ values <1 ppm against aphids, attributed to pyridine-thioether synergism .

Enzyme Inhibition and Pharmacological Effects

In , N-(4-halophenyl)maleimides (e.g., N-(4-chlorophenyl)maleimide) demonstrated inhibitory activity against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 µM.

Sulfonamide derivatives, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (), localize in mitochondria, disrupting pH gradients and inducing morphological changes.

Biological Activity

N-(4-chlorophenyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative with notable biological activities, particularly in antibacterial, antifungal, and antitumor applications. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activity

The compound this compound exhibits a range of biological activities primarily due to its sulfonamide moiety. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria, which is crucial for their growth and survival .

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, this compound disrupts folic acid synthesis in bacteria, leading to bactericidal effects.

- Acetylcholinesterase Inhibition : Similar to other derivatives, it has been noted to inhibit acetylcholinesterase, potentially affecting neural transmission and leading to physiological changes .

- Carbonic Anhydrase Inhibition : Recent studies indicate that this compound may inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and bacterial proliferation, thus showing promise as an antitumor agent .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains. The following table summarizes its activity compared to standard antibiotics:

| Test Microbe | Inhibition Ratio (%) | Standard Control |

|---|---|---|

| Klebsiella pneumoniae | 59.28 | Ciprofloxacin (99.2) |

| Escherichia coli | 25.68 | Ciprofloxacin (99.2) |

| Staphylococcus aureus | 72.62 | Ciprofloxacin (99.2) |

| Candida albicans | 8.87 | Nystatin |

The compound exhibited significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans. The inhibition percentages indicate moderate effectiveness compared to established antifungal agents like nystatin.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy, particularly through its action on CA IX:

- IC50 Values Against Cancer Cell Lines : The compound demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency.

- Induction of Apoptosis : In experiments with MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis rates by 22-fold compared to controls .

Case Studies and Research Findings

- Study on Chagas Disease : A related study on arylsulfonamide derivatives demonstrated that modifications to the sulfonamide group enhance biological activity against Trypanosoma cruzi, the causative agent of Chagas disease .

- Influenza Virus Inhibition : Another study indicated that similar sulfonamide compounds could inhibit viral entry and replication in influenza virus-infected cells, suggesting broader antiviral potential .

- Molecular Docking Studies : Docking studies have shown favorable interactions between this compound and target enzymes like CA IX, reinforcing its potential as a selective inhibitor .

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation. Store in amber glass under inert gas (N₂) to prevent sulfonamide degradation. Neutralize waste with 10% NaOH before disposal. LC-MS analysis ensures no toxic byproducts (e.g., chlorinated dioxins) are formed during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.